molecular formula C19H17N5O4 B2902346 (E)-N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide CAS No. 1396889-87-4

(E)-N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide

Cat. No.: B2902346
CAS No.: 1396889-87-4
M. Wt: 379.376
InChI Key: DYSUQOUOLZAMNK-GORDUTHDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(E)-N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide” is a structurally complex acrylamide derivative featuring three key moieties:

Benzodioxole group: A benzo[d][1,3]dioxol-5-yl substituent attached via an acrylamide linker, enhancing lipophilicity and metabolic stability compared to simpler phenyl groups.

Ethyl spacer: A flexible ethylene chain connecting the imidazole-pyridazinone core to the acrylamide, which may influence conformational flexibility and target binding.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O4/c25-18(5-2-14-1-3-15-16(11-14)28-13-27-15)21-8-10-24-19(26)6-4-17(22-24)23-9-7-20-12-23/h1-7,9,11-12H,8,10,13H2,(H,21,25)/b5-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSUQOUOLZAMNK-GORDUTHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCN3C(=O)C=CC(=N3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCN3C(=O)C=CC(=N3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide is a complex organic compound notable for its unique structural features, including an imidazole ring and a benzo[d][1,3]dioxole moiety. This compound is part of the acrylamide class, which has been recognized for various applications in medicinal chemistry. The presence of both imidazolyl and pyridazinyl groups suggests potential interactions with biological targets, warranting further investigation into its biological activity.

Structural Characteristics

The molecular formula of this compound is C19H17N5O4, with a molecular weight of approximately 379.376 g/mol. Its structure can be broken down into several key components:

ComponentDescription
Imidazole RingKnown for its role in various biological processes and interactions with enzymes.
Pyridazine CoreOften associated with antitumor and antimicrobial activities.
Benzo[d][1,3]dioxole MoietyLinked to anti-inflammatory properties and interactions with biological receptors.

Biological Activities

Research indicates that compounds containing imidazole and pyridazine rings exhibit a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Studies have shown that imidazole derivatives can possess significant antimicrobial properties. For instance, compounds structurally similar to this compound have demonstrated efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Pyridazine derivatives have been extensively researched for their anticancer properties. The structural motifs present in this compound may provide synergistic effects that enhance its antitumor activity compared to other derivatives .

Anti-inflammatory Effects

The benzo[d][1,3]dioxole unit is known for its anti-inflammatory properties. Compounds containing this moiety have been reported to inhibit pro-inflammatory pathways, suggesting that this compound may also exhibit similar effects .

The biological activity of this compound is likely mediated through its ability to interact with specific molecular targets within cells. The imidazole and pyridazine rings may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways.

Case Studies

Recent studies have highlighted the potential of related compounds in clinical settings:

  • Antimicrobial Efficacy : A study demonstrated that imidazole derivatives could inhibit the growth of E. coli and S. aureus, suggesting a promising avenue for developing new antibiotics .
  • Anticancer Properties : Research on pyridazine derivatives has shown significant cytotoxicity against various cancer cell lines, indicating that compounds like this compound may hold therapeutic potential in oncology .

Comparison with Similar Compounds

Structural Comparisons

The compound is structurally analogous to other acrylamide derivatives but differs in substituent chemistry and scaffold composition. Key comparisons include:

Compound Core Structure Substituents Key Features
Target Compound Imidazole-pyridazinone Benzo[d][1,3]dioxol-5-yl High lipophilicity (benzodioxole), potential for improved metabolic stability.
(E)-N-(2-(5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethyl)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamide (7h) Benzoimidazole 4-hydroxy-3,5-dimethoxyphenyl Polar methoxy/hydroxy groups may enhance solubility but reduce stability.
SAHA (Vorinostat) Hydroxamic acid Aliphatic chain + phenyl HDAC inhibition via zinc chelation; polar hydroxamate group.
Aglaithioduline Phytochemical scaffold Unspecified ~70% structural similarity to SAHA; potential epigenetic modulation.

Key Differences :

  • Unlike SAHA, which relies on a hydroxamic acid for HDAC binding, the target compound lacks this motif, suggesting a different mechanism of action.
Computational Similarity Metrics

Using methods like Tanimoto coefficients and Dice indexes , molecular similarity can be quantified :

  • Tanimoto (MACCS fingerprint) : Compares structural fragments; the target compound may show low similarity to SAHA (<50%) but higher similarity to 7h (>60%) due to shared acrylamide and heterocyclic features.
  • Dice (Morgan fingerprint) : Emphasizes atom connectivity; benzodioxole vs. methoxy groups would reduce similarity scores despite shared cores.

Hypothetical Similarity Scores :

Compound Pair Tanimoto (MACCS) Dice (Morgan)
Target vs. 7h ~65% ~55%
Target vs. SAHA ~40% ~30%
Pharmacological and Pharmacokinetic Properties

Predicted Properties :

Property Target Compound 7h SAHA
Molecular Weight (g/mol) ~425 ~410 264
LogP ~3.2 (benzodioxole) ~2.8 (polar groups) 1.5
Hydrogen Bond Donors 3 4 3
Hydrogen Bond Acceptors 7 8 4

Implications :

  • The target compound’s higher LogP suggests better membrane permeability but may pose challenges for aqueous solubility.
  • Reduced hydrogen-bond donors compared to 7h could enhance oral bioavailability.
Bioactivity and Target Interactions
  • Bioactivity Clustering : Compounds with similar structures often cluster in bioactivity profiles . The target compound’s benzodioxole group may confer unique interactions with aromatic residues in enzyme active sites, differing from 7h’s methoxy-driven polar interactions.
  • Docking Studies : Computational docking (e.g., Chemical Space Docking ) could prioritize the target compound for kinase or epigenetic targets due to its rigid heterocyclic core and extended conjugation.
Limitations and Contradictions
  • Data Gaps : Direct experimental data on the target compound’s bioactivity and ADMET properties are absent in the provided evidence; comparisons rely on structural analogs and computational predictions.
  • Similarity vs. Activity : While structural similarity often correlates with activity, highlights exceptions where high-scoring compounds are missed due to chemical space filtering .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis involves multi-step protocols, typically starting with the formation of the pyridazinone core followed by imidazole functionalization and acrylamide coupling. Key steps include:

  • Imidazole introduction : Nucleophilic substitution at the pyridazinone’s C3 position using 1H-imidazole under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Acrylamide coupling : Michael addition or carbodiimide-mediated amidation (e.g., EDCI/HOBt) between the ethylenediamine linker and benzo[d][1,3]dioxol-5-ylacrylic acid .
  • Critical parameters : Solvent polarity (DMF or THF), temperature control (60–80°C), and stoichiometric ratios (1:1.2 for imidazole) to minimize byproducts .

Q. Which analytical techniques are recommended for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for backbone verification (e.g., acrylamide’s α,β-unsaturated carbonyl at δ ~6.5–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., C₂₁H₁₈N₄O₄, calculated 414.13 g/mol) .
  • HPLC-PDA : Purity >95% using C18 columns (acetonitrile/water gradient) .

Q. How can researchers determine solubility and stability under experimental conditions?

  • Solubility screening : Use DMSO for stock solutions (50 mM), followed by dilution in PBS (pH 7.4) with sonication. Precipitation thresholds are monitored via UV-Vis at λ = 280 nm .
  • Stability profiling : Incubate at 25°C/37°C over 72 hours; analyze degradation via LC-MS. Imidazole and acrylamide moieties may hydrolyze at pH <5 .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across assays?

  • Assay validation : Compare results from orthogonal methods (e.g., SPR for binding affinity vs. enzyme kinetics for IC₅₀). For example, if SPR shows nM affinity but cellular assays lack efficacy, check membrane permeability via PAMPA .
  • Control experiments : Use known inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .

Q. How can computational modeling guide SAR studies for this compound?

  • Docking simulations : Target the imidazole-pyridazinone core to ATP-binding pockets (e.g., kinases). Use AutoDock Vina with PDB structures (e.g., 1ATP) to predict binding poses .
  • QM/MM calculations : Analyze electronic effects of the benzo[d][1,3]dioxole group on acrylamide’s electrophilicity, correlating with reactivity in nucleophilic environments .

Q. What methodologies address discrepancies in reaction yields during scale-up?

  • DoE optimization : Vary temperature (60–100°C), solvent (DMF vs. acetonitrile), and catalyst loading (0.1–1 mol%) to identify critical factors .
  • Continuous flow synthesis : Mitigate exothermic risks during acrylamide coupling by using microreactors (residence time: 10–30 min) .

Methodological Recommendations

  • Contradiction resolution : Apply ICReDD’s computational-experimental feedback loop for reaction optimization .
  • Biological assays : Use SPR (Biacore) for real-time binding kinetics and confocal microscopy for subcellular localization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.